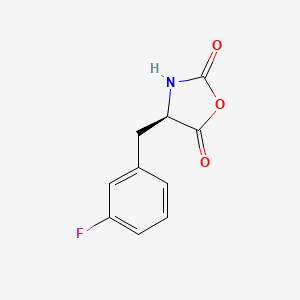
(R)-4-(3-Fluorobenzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the fluorobenzyl group adds unique properties to the compound, making it a subject of interest in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-3-Fluorobenzylamine with oxazolidine-2,5-dione under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
The compound may be studied for its biological activity, including its interactions with enzymes and receptors. Researchers may explore its potential as a lead compound for drug development.
Medicine
In medicine, ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione may be investigated for its therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for the development of new medications.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products.
Mécanisme D'action
The mechanism of action of ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-Benzyl-oxazolidine-2,5-dione
- ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione
- ®-4-(3-Chlorobenzyl)oxazolidine-2,5-dione
Uniqueness
The presence of the 3-fluorobenzyl group in ®-4-(3-Fluorobenzyl)oxazolidine-2,5-dione distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
(4R)-4-[(3-fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
Clé InChI |
AQPGFQSDVCECCV-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C[C@@H]2C(=O)OC(=O)N2 |
SMILES canonique |
C1=CC(=CC(=C1)F)CC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


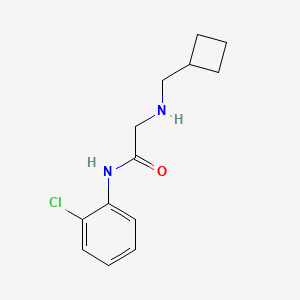
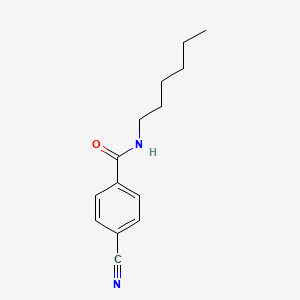


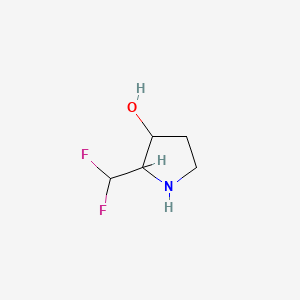

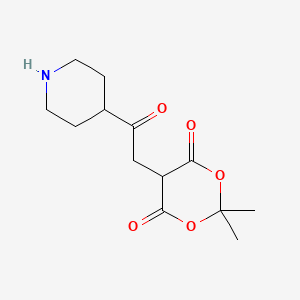


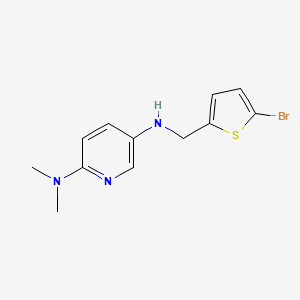
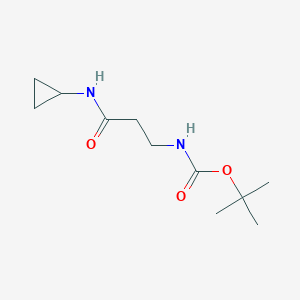
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
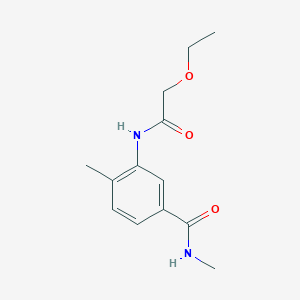
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
